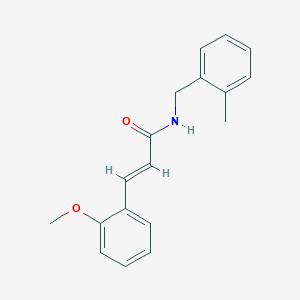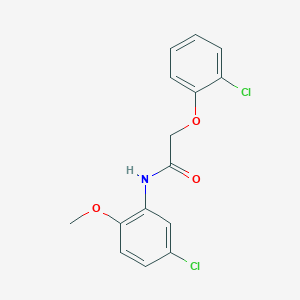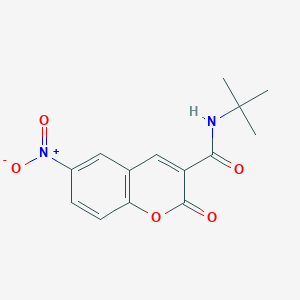![molecular formula C18H13N3OS B5867664 4-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5867664.png)
4-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine, commonly known as NITD-916, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. NITD-916 belongs to the class of 1,3,4-oxadiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of NITD-916 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for the growth and survival of cancer cells and the Plasmodium falciparum parasite.
Biochemical and Physiological Effects
NITD-916 has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In addition, it has been found to exhibit potent anti-inflammatory and anti-microbial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NITD-916 is its potent inhibitory activity against the Plasmodium falciparum parasite, which makes it a promising candidate for the development of new anti-malarial drugs. However, one of the main limitations of NITD-916 is its relatively poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on NITD-916. One possible direction is the further optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Another direction is the development of new drug delivery systems that can improve the bioavailability and efficacy of NITD-916 in vivo. Finally, further research is needed to fully understand the mechanism of action of NITD-916 and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of NITD-916 involves a multi-step reaction that starts with the condensation of 2-amino-5-chloropyridine with 2-chloroacetic acid to form 2-(5-chloropyridin-2-yl)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 1-naphthylmethanethiol and sodium azide to form NITD-916.
Wissenschaftliche Forschungsanwendungen
NITD-916 has been extensively studied for its potential applications in medicinal chemistry. In particular, it has been found to exhibit potent inhibitory activity against the Plasmodium falciparum parasite, which is responsible for causing malaria. NITD-916 has also been found to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-2-7-16-13(4-1)5-3-6-15(16)12-23-18-21-20-17(22-18)14-8-10-19-11-9-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIZQPCMYKLGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B5867593.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)




![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)

![3-(2-chloro-6-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5867649.png)


![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)
